REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH:9]([CH2:12][CH2:13][CH3:14])CO)=[O:7])([CH3:4])([CH3:3])[CH3:2].Br[C:16]([Br:19])(Br)Br.[C:20]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[C:1]([O:5][C:6]([NH:8][CH:9]([CH2:12][CH:13]([CH3:14])[CH3:20])[CH2:16][Br:19])=[O:7])([CH3:2])([CH3:3])[CH3:4]
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC(CO)CCC
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Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
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BrC(Br)(Br)Br
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.84 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 30 min. the solvent was removed under reduced pressure
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (flash silica gel; 0-40% ethyl acetate in hexane)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(CBr)CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.76 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |